Cas no 147362-43-4 (2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI))

2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI) structure
147362-43-4 structure
Nome del prodotto:2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI)
Numero CAS:147362-43-4
MF:C21H28O3
MW:328.445226669312
CID:143810
PubChem ID:192372

2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI)
    • 8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
    • 2-Phenanthrenecarboxylic acid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-
    • AC1L4U89
    • AC1Q5QGH
    • ACMC-20chef
    • CTK4C5383
    • NSC672174
    • Triptoditerpenic acid B
    • DTXSID60933103
    • NSC 672174
    • NSC-672174
    • CHEBI:132337
    • 8-methoxy-1,4a-dimethyl-7-(propan-2-yl)-3,4,4a,9,10,10a-hexahydrophenanthrene-2-carboxylic acid
    • 7-isopropyl-8-methoxy-1,4a-dimethyl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
    • 147362-43-4
    • 7-Isopropyl-8-methoxy-1,4a-dimethyl-3,4,4a,9,10,10a-hexahydro-2-phenanthrenecarboxylic acid
    • Inchi: InChI=1S/C21H28O3/c1-12(2)14-6-9-18-16(19(14)24-5)7-8-17-13(3)15(20(22)23)10-11-21(17,18)4/h6,9,12,17H,7-8,10-11H2,1-5H3,(H,22,23)
    • Chiave InChI: UAEUNTXALQHLMF-UHFFFAOYSA-N
    • Sorrisi: OC(C1CCC2(C3C=CC(C(C)C)=C(OC)C=3CCC2C=1C)C)=O

Proprietà calcolate

  • Massa esatta: 328.204
  • Massa monoisotopica: 328.204
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 535
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5Ų
  • XLogP3: 4.8

Proprietà sperimentali

  • Densità: 1.1
  • Punto di ebollizione: 475.2°Cat760mmHg
  • Punto di infiammabilità: 162.9°C
  • Indice di rifrazione: 1.552
  • PSA: 46.53000
  • LogP: 4.83360
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd